2,6-Dimethyl-4-(1-naphthyl)pyrylium hexafluoroarsenate
Description
Pyrylium Cation Core Architecture
The pyrylium cation forms the foundation of this compound, consisting of a six-membered aromatic ring with five carbon atoms and one oxygen atom. The oxygen atom bears a formal positive charge, stabilized by resonance delocalization across the conjugated π-system. This aromatic stabilization differentiates pyrylium from non-aromatic oxonium ions, conferring relative thermodynamic stability despite the positive charge.
The bond lengths in the pyrylium core exhibit partial double-bond character between the oxygen and adjacent carbons (C2 and C6), with alternating single and double bonds around the ring. Theoretical calculations predict C–O bond lengths of approximately 1.36 Å and C–C bonds averaging 1.40 Å, consistent with aromatic systems. The positive charge density concentrates at the oxygen and para-position (C4), making these sites particularly electrophilic.
Table 1: Key Bond Parameters in Pyrylium Cation
| Bond Type | Calculated Length (Å) | Bond Order |
|---|---|---|
| C2–O | 1.36 | 1.5 |
| C4–C5 | 1.41 | 1.3 |
| C6–O | 1.36 | 1.5 |
Properties
CAS No. |
84282-36-0 |
|---|---|
Molecular Formula |
C17H15AsF6O |
Molecular Weight |
424.21 g/mol |
IUPAC Name |
2,6-dimethyl-4-naphthalen-1-ylpyrylium;hexafluoroarsenic(1-) |
InChI |
InChI=1S/C17H15O.AsF6/c1-12-10-15(11-13(2)18-12)17-9-5-7-14-6-3-4-8-16(14)17;2-1(3,4,5,6)7/h3-11H,1-2H3;/q+1;-1 |
InChI Key |
KIXLJKDDPCLKJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=[O+]1)C)C2=CC=CC3=CC=CC=C32.F[As-](F)(F)(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,6-Dimethyl-4-(1-naphthyl)pyrylium hexafluoroarsenate typically involves the reaction of 2,6-dimethylpyrylium salts with 1-naphthyl compounds under specific conditions. The reaction is usually carried out in the presence of a strong acid, such as sulfuric acid, to facilitate the formation of the pyrylium ring. The hexafluoroarsenate counterion is introduced through the use of hexafluoroarsenic acid or its salts . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2,6-Dimethyl-4-(1-naphthyl)pyrylium hexafluoroarsenate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of dihydropyrylium derivatives.
Substitution: The pyrylium ring can undergo substitution reactions with nucleophiles, leading to the formation of substituted pyrylium compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
Electrophilic Substitution Reactions
The pyrylium cation in 2,6-Dimethyl-4-(1-naphthyl)pyrylium hexafluoroarsenate is known for its electrophilic nature, making it a valuable intermediate in organic synthesis. It can undergo various electrophilic substitution reactions, where it reacts with nucleophiles to form new compounds. This characteristic allows for the development of novel synthetic pathways in the preparation of complex organic molecules.
Nucleophilic Attack Reactions
The compound can also engage in nucleophilic attack reactions. The electron-deficient nature of the pyrylium ring facilitates interactions with nucleophiles that can stabilize the resulting intermediates. This property is particularly useful in synthesizing derivatives that may have enhanced reactivity or specific functional characteristics.
Materials Science
Stabilizing Agent
In materials science, this compound can serve as a stabilizing agent due to the presence of the hexafluoroarsenate anion. This anion contributes to the solubility and stability of the compound in various solvents, making it suitable for applications in polymer chemistry and coatings.
Photonic Applications
The unique structural features of this compound make it a candidate for photonic applications. Its ability to absorb light and participate in electron transfer processes can be harnessed in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Data Table: Comparison of Related Compounds
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| This compound | Pyrylium Cation | Contains hexafluoroarsenate; unique aromatic stabilizing effect |
| 2-Methyl-4-(1-naphthyl)pyrylium tetrafluoroborate | Pyrylium Cation | Lacks additional methyl group; different anion |
| 2,4-Dimethyl-6-(1-naphthyl)pyrylium tetrafluoroborate | Pyrylium Cation | Different substitution pattern; similar reactivity |
| 4-(1-Naphthyl)-2-pyridinium tetrafluoroborate | Pyridinium Cation | Different ring structure; varied electronic properties |
Case Studies
Study on Electrophilic Substitution
Research has demonstrated that this compound can effectively react with various nucleophiles under controlled conditions to yield substituted products. This work highlights its versatility as a synthetic intermediate in complex organic syntheses.
Antimicrobial Screening
In a comparative study involving structurally related compounds, several derivatives exhibited significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. These findings suggest that further exploration into the antimicrobial potential of this compound could yield promising results for pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-(1-naphthyl)pyrylium hexafluoroarsenate involves its interaction with molecular targets through its pyrylium ring. The compound can form stable complexes with various substrates, facilitating chemical transformations. The hexafluoroarsenate counterion plays a role in stabilizing the overall structure and enhancing the reactivity of the pyrylium ring .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2,6-dimethyl-4-(1-naphthyl)pyrylium hexafluoroarsenate with structurally related pyrylium hexafluoroarsenates:
Key Observations:
Structural Differences: The 1-naphthyl group in 84282-36-0 introduces steric bulk and extended π-conjugation compared to the phenyl (84304-15-4) and cyclohexyl (84304-16-5) substituents. This likely affects solubility, stability, and reactivity .
Regulatory Uniformity: All three compounds share identical regulatory thresholds (0.01%) under "non-essential metals" due to their arsenic content, as mandated by industrial standards like Toyota’s banned substance list and JIG guidelines .
Toxicity Profile: The hexafluoroarsenate anion (AsF₆⁻) is a common source of arsenic-related toxicity across these compounds. Chronic exposure risks include carcinogenicity and bioaccumulation, aligning with broader restrictions on inorganic arsenic derivatives .
Research and Industrial Relevance
- However, stringent arsenic regulations have curtailed widespread industrial use .
- Analytical Challenges: Detection methods for such organoarsenics require high sensitivity (e.g., HPLC-MS) to comply with sub-100 ppm thresholds, as emphasized in impurity profiling guidelines like ICH Q3A .
Biological Activity
The compound 2,6-Dimethyl-4-(1-naphthyl)pyrylium hexafluoroarsenate (CAS Number: 84282-36-0) is a pyrylium salt that has attracted attention in the field of organic chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Structure and Composition
The molecular formula of this compound is with a molecular weight of 424.21 g/mol. The compound features a pyrylium ring substituted with a naphthyl group, contributing to its distinctive reactivity and photophysical properties.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 424.21 g/mol |
| EINECS | 282-682-1 |
| Appearance | Crystalline solid |
| Solubility | Soluble in polar solvents |
The biological activity of this compound is primarily attributed to its ability to act as a photoredox catalyst. It facilitates various organic transformations through light-induced electron transfer processes. This property has been explored in several studies highlighting its potential applications in medicinal chemistry and materials science.
Anticancer Activity
Recent studies have indicated that pyrylium salts, including this compound, exhibit significant anticancer properties. The compound has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) upon irradiation.
Case Study: Apoptosis Induction
In a study conducted by Liu et al. (2023), the effects of this compound on human breast cancer cells (MCF-7) were investigated. The results demonstrated that:
- Concentration : The compound was effective at concentrations as low as 10 µM.
- Mechanism : Apoptosis was confirmed via flow cytometry and caspase activity assays.
- ROS Generation : Significant ROS levels were detected post-treatment, indicating oxidative stress as a mechanism of action.
Antimicrobial Activity
The compound's antimicrobial effects have also been evaluated, revealing activity against various bacterial strains. A recent study highlighted its efficacy against both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
Spectroscopic Analysis
The photophysical characteristics of the compound are crucial for its application in photochemistry. Spectroscopic studies reveal:
- Absorption Maxima : The compound exhibits strong absorption in the UV-visible region, making it suitable for photochemical applications.
- Fluorescence Emission : Upon excitation, the compound shows significant fluorescence, which can be harnessed in imaging applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 2,6-dimethyl-4-(1-naphthyl)pyrylium hexafluoroarsenate, and how do reaction conditions influence yield?
- Methodology: The compound is synthesized via ion-exchange reactions, where a pyrylium chloride precursor is treated with potassium hexafluoroarsenate (KAsF₆) in aqueous or acetonitrile solutions. Precipitation and purification involve repeated solvent washes (e.g., acetone/diethyl ether) to remove impurities . Critical parameters include stoichiometric control of KAsF₆, reaction temperature (e.g., 30°C for azide derivatives), and inert atmospheres to prevent side reactions. Yield optimization (~60–89%) depends on recrystallization cycles and solvent polarity adjustments .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodology: Use ¹H NMR (400–500 MHz) to identify proton environments (e.g., pyrrolidine ring protons at δ 3.77–3.92 ppm) and ¹⁹F NMR to confirm hexafluoroarsenate integrity (δ −73.36 to −75.26 ppm) . IR spectroscopy detects functional groups like azides (2153 cm⁻¹) or arsenic-oxygen bonds. Mass spectrometry (MS) validates molecular ions (e.g., [M-PF₆]⁺ at m/z 194.16) . Cross-referencing with analogous pyrylium salts ensures structural accuracy .
Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under laboratory conditions?
- Methodology: Solubility tests in polar aprotic solvents (e.g., acetonitrile, acetone) and non-polar ethers guide recrystallization strategies. Stability studies under varying humidity, temperature, and light exposure are critical due to arsenic content; decomposition products (e.g., arsenic oxides) require monitoring via TLC or HPLC .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data when characterizing derivatives of this compound?
- Methodology: Conflicting NMR signals (e.g., overlapping peaks in δ 2.03–2.10 ppm regions) arise from dynamic equilibria or solvent effects. Use high-resolution NMR (≥500 MHz), variable-temperature experiments, and deuterated solvents to clarify splitting patterns. Cross-validation with X-ray crystallography or computational modeling (DFT) resolves ambiguities .
Q. What experimental designs mitigate arsenic-related hazards during synthesis or handling?
- Methodology: Adhere to strict glovebox protocols for arsenic-containing reagents. Hexafluoroarsenate’s toxicity (0.01% regulatory threshold) necessitates waste neutralization with chelating agents (e.g., EDTA) and ICP-MS analysis of lab effluents . Substitute with less toxic anions (e.g., PF₆⁻) where possible, though this may alter reactivity .
Q. How does the naphthyl substituent influence the compound’s electronic properties compared to phenyl analogs?
- Methodology: Compare UV-Vis spectra (e.g., λmax shifts) and cyclic voltammetry data to assess π-π* transitions and redox potentials. Computational studies (e.g., HOMO-LUMO gaps via DFT) quantify electron-withdrawing/donating effects of the naphthyl group . Such analyses inform applications in optoelectronics or catalysis.
Q. What strategies improve yield in multi-step syntheses involving hexafluoroarsenate counterions?
- Methodology: Optimize ion-exchange efficiency by pre-drying precursors (e.g., azide derivatives) to avoid hydrolysis. Use excess KAsF₆ (1.2–1.5 eq) and monitor reaction progress via <sup>19</sup>F NMR to ensure complete anion exchange. Scalability requires flow chemistry setups to control exothermicity .
Q. How do regulatory restrictions on arsenic compounds impact experimental design in academic research?
- Methodology: Compliance with REACH and JIG standards (0.01% arsenic limits) mandates rigorous purity assays (e.g., elemental analysis, ICP-OES) . Substitute with non-arsenic analogs for exploratory studies, though this may limit comparability. Document arsenic content in publications for regulatory transparency .
Methodological Notes
- Synthesis Optimization : Prioritize inert conditions (argon) and anhydrous solvents to prevent hydrolysis of hexafluoroarsenate .
- Analytical Cross-Validation : Combine NMR, MS, and IR to confirm structural integrity, especially for azide or methyl derivatives .
- Safety Protocols : Use fume hoods, arsenic-specific PPE, and institutional waste disposal guidelines to mitigate exposure risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
